molecular formula C20H17BrN2O5 B6517947 7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 931713-69-8

7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517947
CAS No.: 931713-69-8
M. Wt: 445.3 g/mol
InChI Key: HRVKFOYROYDMTJ-UHFFFAOYSA-N
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Description

7-Bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused chromene-pyrimidinone scaffold substituted with bromine and a 2,4,5-trimethoxyphenyl group. This structure combines a chromeno[2,3-d]pyrimidin-4-one core with electron-rich aromatic substituents, which are often associated with biological activity, such as anticancer or antimicrobial properties .

Properties

IUPAC Name

7-bromo-2-(2,4,5-trimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5/c1-25-15-9-17(27-3)16(26-2)8-12(15)18-22-19(24)13-7-10-6-11(21)4-5-14(10)28-20(13)23-18/h4-6,8-9H,7H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVKFOYROYDMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, emphasizing differences in substituents, physicochemical properties, and biological activities.

Table 1: Comparison of Chromeno-Pyrimidinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference ID
7-Bromo-2-(2,4,5-trimethoxyphenyl)-chromeno[2,3-d]pyrimidin-4-one 7-Br, 2-(2,4,5-trimethoxyphenyl) C₂₀H₁₇BrN₂O₅ 457.27 (calc.) Hypothesized anticancer/antimicrobial activity (based on analogs) -
7-Bromo-2-(2-hydroxy-3-methoxyphenyl)-chromeno[2,3-d]pyrimidin-4-one 7-Br, 2-(2-hydroxy-3-methoxyphenyl) C₁₈H₁₃BrN₂O₄ 401.22 LogP: 3.44; included in anti-aging libraries
7-Chloro-2-(4-ethoxyphenyl)-chromeno[2,3-d]pyrimidin-4-one 7-Cl, 2-(4-ethoxyphenyl) C₁₉H₁₅ClN₂O₃ 354.79 Higher solubility (logSw: -3.70)
7-Bromo-2-(4-ethylphenyl)-9-methoxy-chromeno[2,3-d]pyrimidin-4-one 7-Br, 2-(4-ethylphenyl), 9-OCH₃ C₂₀H₁₇BrN₂O₃ 413.26 Higher molecular weight; commercial availability
5-(3,4,5-Trimethoxyphenyl)-furo[2,3-d]pyrimidin-4-one derivatives 5-(3,4,5-trimethoxyphenyl), furo-pyrimidine core Varies ~350–400 Dihydrofolate reductase inhibition
7-(4-Bromophenyl)-3-(3-methylbenzyl)-thieno[3,2-d]pyrimidin-4-one 7-(4-Br-phenyl), 3-(3-methylbenzyl), thieno-pyrimidine core C₁₉H₁₅BrN₂OS 407.30 Structural analog with thieno-pyrimidine core

Substituent Effects on Physicochemical Properties

  • Bromine vs. Chlorine: Bromine substitution (e.g., in ) increases molecular weight and lipophilicity (logP ~3.44 for bromo vs.
  • Methoxy Groups : The 2,4,5-trimethoxyphenyl group in the target compound introduces electron-donating effects, which may stabilize the aromatic system and enhance interactions with biological targets (e.g., enzymes or DNA) .
  • Hydroxy vs. Alkoxy Substituents : Hydroxy groups (e.g., in ) reduce logP compared to methoxy/ethoxy analogs but increase hydrogen-bonding capacity, affecting solubility and target binding .

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